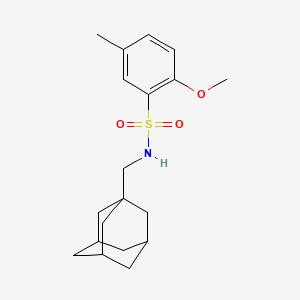![molecular formula C17H14F3N5O2S B2490463 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 324016-17-3](/img/structure/B2490463.png)
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related benzimidazole and phenyl urea derivatives involves the condensation of specific amines with substituted phenyl isocyanates under mild conditions. Techniques such as NMR spectroscopy and elemental analysis are used to confirm the structures of the synthesized compounds. Notably, Pejchal et al. (2011) synthesized a series of phenyl ureas by condensing ethanamine with substituted phenyl isocyanates, demonstrating a method that could potentially be applied to the synthesis of the compound (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure Analysis
Molecular structure analysis involves using spectroscopic techniques such as 1H, 13C NMR, and IR spectroscopy to elucidate the structure of synthesized compounds. For instance, the structure and conformational study of tri-substituted ureas derived from N-methylpiperazine, as explored by Iriepa and Bellanato (2013), highlight the analytical approaches to understanding the molecular configuration and behavior of such compounds in solution (Iriepa & Bellanato, 2013).
Chemical Reactions and Properties
The compound's reactivity can be studied through various chemical reactions, including carbonylation and cyclization processes. Mancuso et al. (2015) described the oxidative carbonylation of amines to ureas as a method to synthesize high-value molecules, which could relate to the chemical reactions involving the compound of interest (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and optical activity are crucial for understanding the compound's behavior in different environments. These properties can be determined through analytical methods including optical rotation measurements and solubility tests, as seen in the synthesis and characterization of phenyl urea derivatives (Pejchal et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are integral to comprehending the compound's utility. Studies on the catalytic oxidative carbonylation of amino moieties to ureas present insights into the reactivity and chemical behavior of urea derivatives (Mancuso et al., 2015).
Aplicaciones Científicas De Investigación
Biological Agent Synthesis
Research has demonstrated the use of 1H-benzimidazole derivatives in the synthesis of potential biological agents. Nagaraja et al. (2020) described the synthesis and characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. These compounds exhibited antimicrobial activity and were screened for antioxidant and DNA cleavage studies (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
Antimicrobial and Cytotoxic Activities
Dev et al. (2022) synthesized a series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives demonstrating notable antibacterial and antifungal activities. They also evaluated their cytotoxic properties, showing significant bioactivity against various microorganisms (Dev, Shahnaz, & Prasad, 2022).
Tyrosine Kinase Receptor Inhibition
Hasegawa et al. (2007) discovered benzimidazole-ureas as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are critical in angiogenesis. Their study highlighted the structural importance of nitrogen in the benzimidazole and urea moieties for inhibitory activity (Hasegawa et al., 2007).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) focused on benzimidazole derivatives for their activities against Helicobacter pylori. They synthesized carbamates that exhibited potent activities against various H. pylori strains, including drug-resistant ones (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Antimicrobial and Antioxidant Properties
Hosamani and Shingalapur (2011) synthesized a series of benzimidazole derivatives, displaying significant antimicrobial and cytotoxic activities. These compounds were particularly active against various bacterial and fungal strains (Hosamani & Shingalapur, 2011).
Synthesis and Characterization
Ravi (2015) emphasized the broad spectrum of biological activities benzimidazole derivatives can possess, such as antimicrobial, antiviral, and anticancer properties. They synthesized novel 2-aminobenzimidazole compounds, exploring their diverse biological potential (Ravi, 2015).
Propiedades
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)10-4-3-5-11(8-10)21-15(27)25-24-14(26)9-28-16-22-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,22,23)(H,24,26)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBHMJYCZIUHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
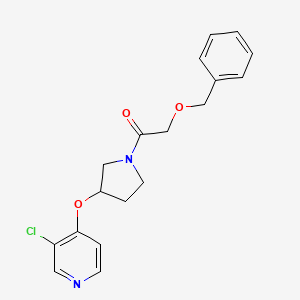
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
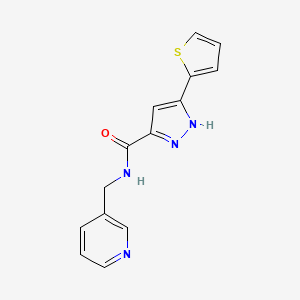
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
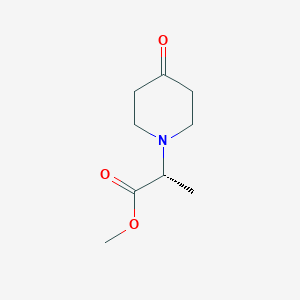
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
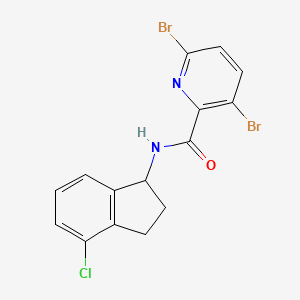
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

